![molecular formula C30H52 B1235033 5beta-Gorgostane](/img/structure/B1235033.png)
5beta-Gorgostane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-gorgostane is a gorgostane.
Scientific Research Applications
Marine Organism-Derived Steroids
Steroidal compounds, including 5beta-Gorgostane derivatives, have been isolated from various marine organisms such as corals and gorgonians. These compounds exhibit diverse structural characteristics and hold potential in drug discovery and development. For instance, compounds isolated from the Caribbean octocoral Eunicea laciniata and the gorgonian Isis hippuris include novel gorgosteroids and gorgostane derivatives, indicating a rich diversity of sterols in marine life (D’Armas et al., 2000); (Chao et al., 2005).
Chemical Review and Biosynthesis
A comprehensive review of gorgostane-type steroids, including 5beta-Gorgostane, highlights their isolation from marine sources and discusses their structural diversity and biosynthesis. This review emphasizes the significance of these steroids in natural product chemistry and potential pharmacological applications (Abdelkarem et al., 2022).
Antiproliferative Activities
Gorgostane derivatives, such as those isolated from the soft coral Xenia umbellata, have shown significant antiproliferative activities against various cancer cell lines. These findings suggest the potential of 5beta-Gorgostane and its derivatives in cancer therapy, particularly in the treatment of hepatocellular carcinoma (Bawakid & Althagbi, 2022).
Steroid Receptor Interaction
Studies on the interaction of gorgostane derivatives with nuclear receptors have revealed their biological effects. For instance, the interaction of these steroids with the farnesoid X-activated receptor (FXR) suggests their potential use in treating diseases like cholestasis (Putra et al., 2012).
Environmental Impact
Research on environmental pollution also utilizes 5beta-Gorgostane derivatives as markers. For instance, the presence of 5beta-Coprostanol, a derivative, has been used to assess anthropogenic impacts on marine environments, indicating its utility in environmental studies (Peng et al., 2005).
properties
Molecular Formula |
C30H52 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-19(2)21(4)30(7)18-27(30)20(3)24-13-14-25-23-12-11-22-10-8-9-16-28(22,5)26(23)15-17-29(24,25)6/h19-27H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,25-,26-,27+,28-,29+,30+/m0/s1 |
InChI Key |
HMDSENZCYXUARJ-DICBMRKHSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C |
SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.